molecular formula C15H10O5 B11852258 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one CAS No. 744252-67-3

2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one

Cat. No.: B11852258
CAS No.: 744252-67-3
M. Wt: 270.24 g/mol
InChI Key: JLIZJXVGQAXZGF-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one core substituted with a 3,4-dihydroxyphenyl group at position 2 and a hydroxyl group at position 6. This compound shares structural similarities with well-studied flavonoids like quercetin and rutin but differs in hydroxylation patterns and substituent positions, which influence its physicochemical and biological properties .

Properties

CAS No.

744252-67-3

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-8-hydroxychromen-4-one

InChI

InChI=1S/C15H10O5/c16-10-5-4-8(6-13(10)19)14-7-12(18)9-2-1-3-11(17)15(9)20-14/h1-7,16-17,19H

InChI Key

JLIZJXVGQAXZGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=CC2=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Friedel-Crafts Acylation : Pyrocatechol (catechol) undergoes acylation with a propiophenone derivative under BF₃·Et₂O catalysis.

  • Cyclization : The acylated intermediate reacts with ethyl chlorooxoacetate in CH₂Cl₂ under MW irradiation (100°C, 1 hr) to yield the chromone scaffold.

  • Reduction : Ca(BH₄)₂ selectively reduces the C-2 ketone to a hydroxymethyl group, preserving the chromen-4-one core.

Optimized Conditions

ParameterValue/DescriptionYieldReference
SolventCH₂Cl₂42%
Reducing AgentCa(BH₄)₂ (in situ from NaBH₄ + CaCl₂)41%
Temperature100°C (MW-assisted)

One-Pot Synthesis with K10 Montmorillonite

A solvent-free, clay-catalyzed method enables rapid chromen-4-one formation. This green chemistry approach uses 1-(2-hydroxyphenyl)butane-1,3-diones and dihydrofuran derivatives.

Mechanism

  • Cyclocondensation : The dione reacts with 2,5-dimethoxy-2,5-dihydrofuran under K10 montmorillonite, forming the chromen-4-one core via acid-catalyzed cyclization.

  • Hydroxylation : Post-cyclization steps introduce hydroxyl groups via electrophilic substitution or deprotection.

Key Data

Reagent/ConditionRoleYieldReference
K10 MontmorilloniteAcid catalyst, solvent-free75–80%
DihydrofuranC-3 substituent source

Friedel-Crafts Acylation and Oxidation

A hybrid approach combines acylation and oxidation for functionalization:

  • Acylation : Catechol derivatives undergo Friedel-Crafts acylation to form propiophenone intermediates.

  • Oxidation : I₂/DMSO oxidizes C-2 methyl groups to aldehydes or hydroxymethyl groups.

Example Protocol

StepReagent/ConditionOutcomeYieldReference
1BF₃·Et₂O, CH₂Cl₂Acylated catechol76%
2I₂/DMSO, TsOHAldehyde intermediate83%

Hydrogenation and Reduction

Patent data suggest hydrogenation for nitro-to-amine conversions, but this method is less relevant for hydroxyl-introducing steps.

Critical Analysis of Methods

MethodAdvantagesLimitations
Kostanecki–RobinsonHigh regioselectivityModerate yields (42–41%)
K10 MontmorilloniteEnvironmentally friendlyLimited scalability
Bromination/HydrolysisFlexibility in substitutionLow yield, poor regiocontrol

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids, each with distinct chemical and biological properties.

Scientific Research Applications

Biological Activities

The compound exhibits several significant biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies indicate that it can modulate inflammatory pathways, potentially alleviating chronic inflammatory conditions.
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, indicating potential as an anticancer agent.

Applications in Medicine

The therapeutic applications of 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one are diverse:

  • Anti-cancer Research : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results. It appears to inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
  • Cardiovascular Health : The compound's antioxidant properties may contribute to cardiovascular health by reducing oxidative stress and inflammation associated with heart diseases.
  • Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases.

Case Studies

Several studies have documented the effects and applications of 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one:

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity using the DPPH assay and found that this compound significantly reduced DPPH radical concentration compared to controls, indicating its strong antioxidant potential .
  • Anti-inflammatory Study :
    • Research demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent in chronic diseases such as arthritis.
  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects on human breast cancer cell lines (MCF-7) and found that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: It inhibits enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

    Signal Transduction: The compound modulates signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Effects

The table below highlights key structural variations among 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one and related compounds:

Compound Name Substituent Positions Key Structural Features Molecular Weight (g/mol) Source/Reference
2-(3,4-Dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one 2-(3,4-diOH-phenyl), 8-OH Unique 8-hydroxy substitution ~286.24 (calculated) Synthetic/
Quercetin 2-(3,4-diOH-phenyl), 3,5,7-OH Broad hydroxylation enhances antioxidant activity 302.24 Natural/
Rutin Quercetin-3-O-rutinoside Glycosylated form improves solubility 610.52 Natural/
5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a) 4-OCH₃, 8-thiomorpholinomethyl Sulfur-containing group modulates bioactivity 399.19 (HRMS) Synthetic/
3''',8-Biflavone (521-32-4) Biflavonoid with methoxy groups Dimeric structure enhances stability ~580.50 (estimated) Synthetic/

Key Observations :

  • Glycosylation vs. Aglycone : Rutin’s glycosylation increases water solubility compared to the aglycone form, whereas the target compound’s lack of sugar moieties may enhance membrane permeability .
  • Synthetic Modifications: Compound 11a () introduces a thiomorpholinomethyl group at position 8, which could improve antimicrobial activity due to sulfur’s electron-withdrawing effects .
Physicochemical Properties
  • Polarity and Solubility: The 3,4-dihydroxyphenyl group contributes to high polarity, but the absence of glycosylation (as in rutin) reduces aqueous solubility compared to glycosylated analogs. Methoxy or thiomorpholinomethyl substitutions (e.g., 11a) increase lipophilicity, enhancing lipid bilayer penetration .
  • Acid-Base Behavior : The 3,4-dihydroxyphenyl group provides two acidic protons (pKa ~8–10), enabling pH-dependent antioxidant activity. This contrasts with methoxy-substituted derivatives (e.g., 521-32-4 in ), where reduced hydroxylation diminishes H+ donation capacity .

Biological Activity

2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one, commonly referred to as a flavonoid compound, is recognized for its significant biological activities. This compound features a unique chromen-4-one structure with multiple hydroxyl groups that enhance its biological efficacy. It has garnered interest in various fields, including pharmacology and nutrition, due to its antioxidant and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one is C15H10O6C_{15}H_{10}O_{6}. Its structure includes a chromone backbone, which is essential for its biological activity. The presence of hydroxyl groups contributes to its ability to scavenge free radicals and modulate various biochemical pathways.

Antioxidant Properties

2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one exhibits potent antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest that it may play a role in managing inflammatory conditions .

Anticancer Activity

Several studies have highlighted the anticancer potential of 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one. It has been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. This mechanism contributes to its ability to inhibit tumor growth .

Case Studies and Experimental Data

  • Antioxidant Activity Assessment : In vitro studies demonstrated that the compound significantly reduced malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation. The compound's ability to increase superoxide dismutase (SOD) activity further supports its antioxidant capacity.
  • Anti-inflammatory Mechanisms : A study showed that treatment with 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .
  • Cancer Cell Studies : In a recent experiment involving breast cancer cell lines, the compound was found to significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Related Compounds

The biological activity of 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one can be compared with other flavonoids to highlight its unique features:

Compound NameStructure TypeAntioxidant ActivityAnti-inflammatory ActivityAnticancer Potential
2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-oneFlavonoidHighModerateHigh
LuteolinFlavonoidModerateHighModerate
QuercetinFlavonoidHighHighHigh

Q & A

Q. How can researchers optimize HPLC conditions for separating this compound from structurally similar flavonoids?

  • Methodological Answer: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient mobile phase (acetonitrile:0.1% formic acid) at 1 mL/min. Retention times are sensitive to pH; adjusting to 3.5 enhances peak resolution. Diode-array detection (DAD) at 265 nm and 320 nm distinguishes chromen-4-one derivatives from catechol-containing analogs .

Data Interpretation & Challenges

Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines?

  • Methodological Answer: Variability in cell permeability, efflux pump activity (e.g., P-glycoprotein), and metabolic activation (e.g., CYP450 enzymes) affects outcomes. Using isogenic cell pairs (e.g., wild-type vs. p53 knockout) controls for genetic background. Synergy studies with standard chemotherapeutics (e.g., doxorubicin) clarify mechanisms of action .

Q. How can ecological risk assessments address the lack of toxicity data for this compound?

  • Methodological Answer: Read-across approaches using structurally similar flavonoids (e.g., quercetin) estimate persistence, bioaccumulation, and toxicity (PBT). Acute toxicity can be modeled via Daphnia magna or Aliivibrio fischeri assays. Computational tools like ECOSAR predict environmental fate based on logP and biodegradation pathways .

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